molecular formula C11H10N2O3 B8395575 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl acetate

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl acetate

Cat. No. B8395575
M. Wt: 218.21 g/mol
InChI Key: OAIRWTWVBFRPOL-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

A solution of 8.55 g (39.18 mmol) of the product obtained in Step C above in 120 ml of 1N HCl solution is heated at reflux for 90 minutes and is then left at ambient temperature overnight, with stirring. The precipitate is filtered off to yield the title product.
Quantity
8.55 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[N:15]=[C:14]([CH3:16])[O:13][N:12]=2)[CH:6]=1)(=O)C>Cl>[CH3:16][C:14]1[O:13][N:12]=[C:11]([C:7]2[CH:6]=[C:5]([OH:4])[CH:10]=[CH:9][CH:8]=2)[N:15]=1

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=C1)C1=NOC(=N1)C
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC(=NO1)C=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.